molecular formula C17H14F2N4O3S B15136510 4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one

4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one

Cat. No.: B15136510
M. Wt: 392.4 g/mol
InChI Key: YEAGXXOYHKLOFI-UHFFFAOYSA-N
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Description

4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one is a complex organic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one typically involves multiple steps. One common method includes the diazotization of 2,4-difluoroaniline, followed by coupling with a suitable pyrazolone derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14F2N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14F2N4O3S/c1-10-3-6-13(7-4-10)27(25,26)23-17(24)16(11(2)22-23)21-20-15-8-5-12(18)9-14(15)19/h3-9,22H,1-2H3

InChI Key

YEAGXXOYHKLOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(N2)C)N=NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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